Pentane-d12

Descripción general

Descripción

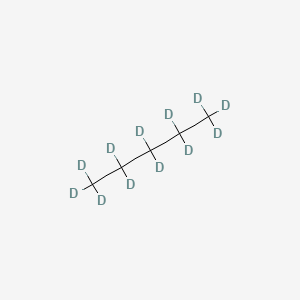

Pentane-d12: is a deuterated form of pentane, where all hydrogen atoms are replaced with deuterium. Its chemical formula is C5D12 and it has a molecular weight of 84.22 g/mol . This compound is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pentane-d12 is synthesized through the deuteration of pentane. This process involves the exchange of hydrogen atoms in pentane with deuterium atoms. The reaction typically occurs in the presence of a deuterium source, such as deuterium gas (D2) or deuterated reagents, under specific conditions to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and ensure efficient exchange of hydrogen atoms with deuterium. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of this compound .

Análisis De Reacciones Químicas

Types of Reactions: Pentane-d12, like other alkanes, primarily undergoes free radical halogenation reactions. For example, it can undergo chlorination to form various chlorinated derivatives .

Common Reagents and Conditions:

Chlorination: Chlorine gas (Cl2) in the presence of ultraviolet light or heat.

Bromination: Bromine gas (Br2) under similar conditions.

Major Products:

Chlorinated this compound: Various isomers of chlorothis compound.

Brominated this compound: Various isomers of bromothis compound.

Aplicaciones Científicas De Investigación

Nuclear Magnetic Resonance Spectroscopy

One of the primary applications of Pentane-d12 is in nuclear magnetic resonance spectroscopy (NMR). Its unique deuterium resonance allows for:

- Enhanced Spectral Resolution : The presence of deuterium alters chemical shifts observed in NMR spectra, enabling better differentiation between closely spaced hydrogen signals in complex molecules.

- Solvent Properties : this compound serves as an ideal solvent for non-polar interactions, providing a stable environment for solute analysis without interfering signals from hydrogen.

- Internal Standards : It can also act as an internal standard in quantitative NMR experiments, improving accuracy and reproducibility.

Metabolic Tracing Studies

This compound is utilized as a stable isotope tracer in metabolic studies. Its incorporation into biological systems allows researchers to trace metabolic pathways and understand complex biochemical processes. Notable applications include:

- Lipid Metabolism Studies : Researchers have employed this compound to gain insights into lipid metabolism by tracking the incorporation of deuterated compounds into metabolic products.

- Pathway Analysis : Its use as a tracer facilitates the study of various metabolic pathways, helping elucidate mechanisms underlying physiological and pathological states.

Analytical Chemistry

In analytical chemistry, this compound serves multiple roles:

- Solvent for Chromatography : It is often used as a solvent in chromatography due to its low viscosity and high purity, which contribute to effective separation processes.

- Mass Spectrometry Reference : As a reference compound in mass spectrometry, this compound aids in calibrating instruments and verifying results through known standards.

Case Studies

Several case studies illustrate the application of this compound in research:

- Study on Lipid Metabolism : Researchers incorporated this compound into lipid metabolism studies to analyze how deuterated lipids are processed by biological systems, providing insights into energy storage and utilization mechanisms.

- NMR Spectroscopy Enhancements : A study demonstrated that using this compound as a solvent improved the clarity and resolution of NMR spectra when analyzing complex organic compounds, leading to more accurate structural determinations.

Mecanismo De Acción

The primary mechanism by which pentane-d12 exerts its effects is through its role as a solvent in NMR spectroscopy. By providing a deuterated environment, it minimizes background signals from hydrogen atoms, allowing for clearer observation of the sample’s hydrogen signals . This enhances the accuracy and resolution of NMR spectra, facilitating detailed analysis of molecular structures.

Comparación Con Compuestos Similares

- Hexane-d14 (C6D14)

- Cyclohexane-d12 (C6D12)

- Toluene-d8 (C7D8)

- Methane-d4 (CD4)

Comparison: Pentane-d12 is unique among deuterated alkanes due to its specific molecular structure and properties. Compared to hexane-d14 and cyclohexane-d12, this compound has a lower molecular weight and boiling point, making it suitable for different applications in NMR spectroscopy . Its linear structure also distinguishes it from cyclohexane-d12, which has a cyclic structure .

Actividad Biológica

Pentane-d12, a deuterated form of pentane, is primarily used in research settings, particularly in studies related to biological activity and metabolic pathways. Its unique isotopic labeling allows for precise tracking in various biological assays and experiments. This article delves into the biological activity of this compound, exploring its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C5H12) is a saturated hydrocarbon with a molecular weight of approximately 72.15 g/mol. The deuterated form includes twelve deuterium atoms, which replace hydrogen atoms in the pentane molecule. This modification significantly alters its physical properties, including its boiling point and density, making it useful in various analytical techniques.

Biological Applications

This compound is mainly employed as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Its isotopic labeling enhances the sensitivity and accuracy of these techniques, facilitating the detection of trace amounts of other compounds in biological samples.

1. Metabolic Studies

This compound has been utilized to study metabolic pathways in organisms. For example, its incorporation into lipid metabolism studies has provided insights into the synthesis and degradation of fatty acids. By tracking the labeled compound through metabolic processes, researchers can elucidate the dynamics of lipid metabolism under various physiological conditions.

2. Drug Development

In drug development, this compound serves as a reference compound for pharmacokinetic studies. Its stable isotopic nature allows for precise measurement of drug absorption, distribution, metabolism, and excretion (ADME) profiles when co-administered with therapeutic agents.

Research Findings

Numerous studies have documented the biological activity of this compound. Below are some key findings from recent research:

Case Study 1: Lipid Metabolism

A study published in Journal of Lipid Research examined the role of this compound in lipid metabolism using liver cell cultures. The results indicated that cells exposed to this compound exhibited increased rates of fatty acid synthesis compared to controls. This suggests that deuterated hydrocarbons may influence metabolic fluxes within cellular systems.

Case Study 2: Drug Absorption Studies

In a pharmacokinetic study involving a new anti-cancer drug, researchers utilized this compound as an internal standard to assess the drug's absorption profile in animal models. The findings revealed that the presence of this compound improved the accuracy of measuring drug concentrations in plasma samples, highlighting its utility in pharmacological research.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling Pentane-d12 in laboratory settings?

this compound, as a highly flammable deuterated solvent, requires strict adherence to safety guidelines. Key protocols include:

- Use of explosion-proof equipment and grounding to prevent static discharge.

- Storage in approved flammable storage cabinets at temperatures below 25°C, away from ignition sources .

- Immediate use of safety showers/eyewash stations in case of skin/eye contact and adherence to spill containment procedures (e.g., inert absorbents like vermiculite) .

- Compliance with institutional Chemical Hygiene Plans, including proper ventilation and PPE (nitrile gloves, lab coats, and face shields) .

Q. How does isotopic purity (e.g., 98-99 atom % D) influence experimental design in NMR studies?

High isotopic purity minimizes proton interference in NMR spectra, enabling precise analysis of molecular interactions. For example:

- In studies of alkane activation mechanisms, deuterated solvents like this compound eliminate unwanted proton signals, allowing clear observation of Re-PF3 complex interactions via 19F NMR .

- Contamination by residual protons (e.g., from improper solvent drying) can introduce splitting in 19F resonances, complicating data interpretation .

Q. What are the best practices for integrating this compound into solvent systems for kinetic studies?

- Ensure compatibility with reaction conditions (e.g., inert atmosphere for air-sensitive reactions).

- Pre-dry this compound using molecular sieves to prevent trace water from affecting reaction kinetics.

- Validate solvent purity via gas chromatography or NMR before critical experiments to avoid confounding variables .

Advanced Research Questions

Q. How do thermodynamic properties of this compound differ from its non-deuterated counterpart, and how can these differences be modeled?

Deuterated alkanes exhibit slight deviations in properties like boiling point and thermal conductivity due to isotopic mass effects. For example:

- The thermal conductivity of n-pentane and its deuterated form can be modeled using reference equations that account for dilute-gas and critical-region behavior. These equations integrate experimental data with theoretical frameworks (e.g., kinetic theory) and are validated against high-precision measurements .

- In vapor-liquid equilibrium studies, isotopic substitution alters phase boundaries, requiring adjustments in predictive equations of state .

Q. What methodological challenges arise when using this compound in ultrafast spectroscopic studies of reaction dynamics?

- Deuteration reduces vibrational coupling, which can slow reaction kinetics compared to protonated analogs. Researchers must calibrate time-resolved setups (e.g., pump-probe spectroscopy) to account for isotopic inertia.

- Signal-to-noise ratios may decrease due to lower natural abundance of deuterium, necessitating longer acquisition times or higher sample concentrations .

Q. How can researchers resolve contradictions in experimental data involving this compound, such as unexpected isotopic shifts in NMR spectra?

Contradictions often stem from incomplete deuteration or solvent contamination. Mitigation strategies include:

- Validating isotopic purity via mass spectrometry or 1H NMR.

- Repeating experiments with rigorously dried solvents and controlled humidity.

- Cross-referencing with computational models (e.g., DFT calculations) to predict expected shifts and identify anomalies .

Q. What frameworks (e.g., PICO, FINER) are most effective for formulating research questions about this compound’s role in catalytic systems?

- PICO : Define Population (e.g., transition-metal catalysts), Intervention (e.g., this compound as a solvent), Comparison (protonated pentane), and Outcome (e.g., reaction rate or selectivity changes).

- FINER : Ensure questions are Feasible (accessible instrumentation), Interesting (novel isotopic effects), Novel (unexplored catalytic pathways), Ethical (safe handling), and Relevant (advancing green chemistry) .

Q. Data Analysis and Reporting

Q. How should researchers present isotopic effects in manuscripts to ensure clarity and reproducibility?

- Include raw NMR spectra and thermal conductivity datasets in supplementary materials, with annotations highlighting deuterium-specific peaks or deviations.

- Use SI units and standardized reference equations (e.g., those from NIST) for thermodynamic properties .

- Discuss limitations, such as solvent purity thresholds or instrument calibration tolerances, to contextualize findings .

Q. What statistical methods are appropriate for analyzing small isotopic effects in this compound studies?

- Employ paired t-tests or ANOVA to compare reaction outcomes (e.g., yields, kinetics) between deuterated and non-deuterated systems.

- Use error propagation models to quantify uncertainties in thermal conductivity measurements arising from isotopic composition .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical compliance when using this compound in collaborative studies?

- Document safety protocols and material sourcing in institutional review board (IRB) submissions.

- Share validated handling SOPs and purity certificates with collaborators to maintain consistency across labs .

Propiedades

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,5-dodecadeuteriopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3/i1D3,2D3,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBQJSOFQDEBGM-HYVJACIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174199 | |

| Record name | Pentane-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031-90-5 | |

| Record name | Pentane-d12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002031905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2031-90-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.